3-Carboxy-4-fluorophenylisothiocyanate

Description

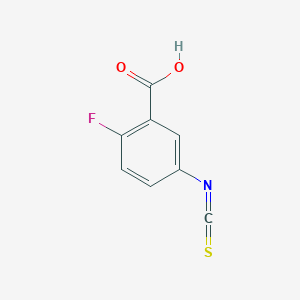

3-Carboxy-4-fluorophenylisothiocyanate (CAS: 946742-32-1) is a fluorinated aromatic compound featuring an isothiocyanate (-NCS) group at the phenyl ring’s 1-position, a fluorine atom at the 4-position, and a carboxylic acid (-COOH) substituent at the 3-position . Its molecular formula is C₈H₄FNO₂S, with a molecular weight of 197.19 g/mol. The compound is commercially available at 95% purity and is primarily employed as a synthetic intermediate in organic and medicinal chemistry, particularly for conjugating with amines via its isothiocyanate group to form thiourea derivatives .

Properties

IUPAC Name |

2-fluoro-5-isothiocyanatobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO2S/c9-7-2-1-5(10-4-13)3-6(7)8(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJGKIHJSPOAFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=S)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653434 | |

| Record name | 2-Fluoro-5-isothiocyanatobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027513-02-5 | |

| Record name | 2-Fluoro-5-isothiocyanatobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Carboxy-4-fluorophenylisothiocyanate (CFPIC) is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Synthesis

CFPIC is characterized by its isothiocyanate functional group, which is known for its reactivity and ability to interact with various biological targets. The synthesis of CFPIC typically involves the reaction of 3-carboxy-4-fluoroaniline with thiophosgene or related reagents under controlled conditions.

Synthesis Route

- Starting Material : 3-Carboxy-4-fluoroaniline

- Reagents : Thiophosgene or equivalent isothiocyanate precursors.

- Reaction Conditions : Typically performed in an organic solvent at elevated temperatures.

Biological Activity

CFPIC has been investigated for several biological activities, including:

- Antitumor Activity : Research has shown that CFPIC exhibits cytotoxic effects against various cancer cell lines. It induces apoptosis through the activation of caspases and modulation of cell cycle regulators.

- Antimicrobial Properties : CFPIC has demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting its potential as an antibacterial agent.

- Enzyme Inhibition : Studies indicate that CFPIC can inhibit certain enzymes involved in cancer progression and inflammation, such as proteases and kinases.

The biological activity of CFPIC is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition and altered cellular signaling pathways. The presence of the fluorine atom enhances metabolic stability and alters electronic properties, potentially increasing its bioactivity.

Case Study 1: Antitumor Effects

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of CFPIC on human breast cancer cells (MCF-7). The results showed that CFPIC reduced cell viability significantly at concentrations above 10 µM, with IC50 values determined through MTT assays indicating potent anti-proliferative effects .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

Case Study 2: Antimicrobial Activity

In another investigation, CFPIC was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both bacterial strains, demonstrating its potential as a novel antimicrobial agent .

Comparative Analysis with Similar Compounds

CFPIC can be compared with other phenylisothiocyanates to evaluate differences in biological activity:

| Compound Name | Antitumor Activity | Antimicrobial Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound (CFPIC) | High | Moderate | Yes |

| Phenylisothiocyanate | Moderate | High | Yes |

| 4-Fluorophenylisothiocyanate | Low | Moderate | No |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-carboxy-4-fluorophenylisothiocyanate with four analogs, focusing on substituent effects, reactivity, applications, and physicochemical properties.

Substituent Effects and Reactivity

Physicochemical Properties

Key Research Findings

- Reactivity Trends: The -COOH group in this compound enhances aqueous solubility, making it preferable for bioconjugation over non-polar analogs like 4-(trifluoromethyl)phenyl thiocyanate .

- Electron-Withdrawing Effects : Fluorine and chlorine substituents reduce ring electron density, directing electrophilic attacks to specific positions .

- Environmental Impact : 4-Fluorophenyl isothiocyanate’s high persistence underscores the need for greener alternatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.